molecular formula C31H31NO10 B1249347 [(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate

[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate

Cat. No.: B1249347
M. Wt: 577.6 g/mol
InChI Key: MJCQORCESAPFCR-RXUAWQBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate is a natural product found in Streptomyces rochei with data available.

Scientific Research Applications

Synthesis and Chemical Transformation

  • Stereoselective Synthesis : The compound has been used in stereoselective synthesis processes, such as the synthesis of 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentol derivatives and protected 2,6-anhydrohepturonic acid derivatives (Gerber & Vogel, 2001).

  • Chemoenzymatic Synthesis : This compound has been involved in chemoenzymatic synthesis, contributing to the development of HMG-CoA reductase inhibitors and natural styryl lactone Cryptomoscatone E1 (Ramesh et al., 2017).

  • Complex Organic Syntheses : It has been used in complex organic syntheses, like the creation of C15 polyketide spiroketals and various heterocyclic compounds (Meilert et al., 2004).

Biological Applications

  • Antimicrobial Evaluation : The compound and its derivatives have been studied for their antimicrobial properties, demonstrating significant inhibitory effects in certain biological assays (Talupur et al., 2021).

  • Antiangiogenic Properties : Derivatives of this compound have been investigated for their antiangiogenic properties, showing potential as novel agents in the treatment of diseases involving abnormal angiogenesis (Kim et al., 2005).

  • Antitumor Activities : Enantiomers of this compound have been synthesized and tested for their antitumor activities, displaying selective anti-tumor effects in certain configurations (Jing, 2011).

Additional Chemical Properties

  • Base-Catalyzed Transformations : The compound undergoes uncommon transformations under base treatment, leading to different products depending on the base applied, illustrating its chemical versatility (Ivanova et al., 2006).

  • Ring Transformation Studies : Investigations into the base-catalyzed ring transformation of related beta-lactams highlight its potential in organic chemistry and drug synthesis (Sápi et al., 1997).

Properties

Molecular Formula

C31H31NO10

Molecular Weight

577.6 g/mol

IUPAC Name

[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C31H31NO10/c1-7-16-10-19-23(21(11-16)38-5)18-12-22(39-6)25-20(35)9-8-17(24(25)29(18)42-31(19)37)30-27(36)26(32-14(3)33)28(13(2)40-30)41-15(4)34/h7-13,26-28,30,35-36H,1H2,2-6H3,(H,32,33)/t13-,26-,27-,28+,30+/m1/s1

InChI Key

MJCQORCESAPFCR-RXUAWQBZSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)NC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)NC(=O)C)OC(=O)C

Synonyms

FE 35B
FE-35B
FE35B cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate
Reactant of Route 2
[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate
Reactant of Route 3
[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate
Reactant of Route 5
[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate
Reactant of Route 6
[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate

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